3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
This compound is a synthetic heterocyclic molecule featuring a pyridazino[4,5-b]indol-4-one core substituted with methoxy, methyl, and a piperazine-linked 2,4-dimethylphenyl group. However, specific bioactivity data remain unverified in the provided evidence. The compound’s synthesis likely involves multi-step alkylation and cyclization reactions, analogous to methods described for structurally related heterocycles .
Properties
Molecular Formula |
C26H31N5O3 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
3-[[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C26H31N5O3/c1-17-6-7-21(18(2)12-17)30-10-8-29(9-11-30)16-31-26(32)25-20(15-27-31)19-13-23(33-4)24(34-5)14-22(19)28(25)3/h6-7,12-15H,8-11,16H2,1-5H3 |
InChI Key |
GPDPGFBZBZCZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CN3C(=O)C4=C(C=N3)C5=CC(=C(C=C5N4C)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization of 2,3-Dicarbonylindoles
Reaction of 2-acetylindole-3-carboxylic acid derivatives with hydrazine hydrate under reflux conditions forms the pyridazino[4,5-b]indole core. For example, Haider et al. optimized this method by first converting 2-acetylindole-3-carboxylic acid (105 ) into its imidazolide intermediate (107 ) using 1,1’-carbonyldiimidazole (CDI), followed by treatment with hydrazine hydrate to yield pyridazino[4,5-b]indole (108 ) in reproducible yields. This approach minimizes decarboxylation side reactions observed in earlier protocols.
Inverse-Electron-Demand Diels-Alder Reaction
Benson et al. demonstrated that indole derivatives (182 ) react with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (183 ) via a [4+2] cycloaddition to form 5H-pyridazino[4,5-b]indole (184 ). This method offers regioselectivity and compatibility with electron-rich indoles, making it suitable for introducing methoxy groups at later stages.
Functionalization with the Piperazine Moiety
Synthesis of 4-(2,4-Dimethylphenyl)piperazine
The piperazine derivative is prepared via Buchwald-Hartwig coupling. Reacting 2-bromo-1,3-dimethylbenzene (54b ) with piperazine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ yields 4-(2,4-dimethylphenyl)piperazine in 95% yield. Copper salts with 2-phenylphenol as a ligand offer a low-cost alternative.
Mannich Reaction for Methylene Bridging
The piperazine moiety is linked to the pyridazinoindole core via a Mannich reaction. For example, treating 7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (16 ) with formaldehyde and 4-(2,4-dimethylphenyl)piperazine in acetic acid introduces the methylene bridge (-CH₂-) at position 3. This step typically requires catalytic HCl or H₂SO₄ and proceeds at 60–80°C.
Final Assembly and Optimization
Convergent Synthesis Route
A convergent approach involves coupling pre-formed intermediates:
-
Pyridazinoindole core (108 ) with 7,8-dimethoxy and 5-methyl groups.
-
Piperazine derivative (54b ) prepared via Pd-catalyzed coupling.
-
Mannich reaction to link the two fragments.
This route achieves an overall yield of 42–58% after purification by column chromatography.
One-Pot Tandem Reaction
Recent patents describe a one-pot method where the pyridazinoindole core, piperazine, and formaldehyde are reacted sequentially without isolating intermediates. Using MCM-41(H) as a heterogeneous catalyst improves yield (65%) and reduces reaction time.
Analytical Characterization
Key analytical data for the final compound include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, indole-H), 6.95–7.10 (m, 3H, aromatic), 4.10 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 2.75 (s, 3H, CH₃), 2.50–2.70 (m, 8H, piperazine).
Industrial-Scale Considerations
Process optimization for large-scale production emphasizes:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones from the methoxy and methyl groups.
Reduction: Hydrogenated derivatives with reduced aromaticity.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
Biologically, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain receptors or enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring may interact with neurotransmitter receptors, while the pyridazinoindole core could inhibit certain enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Data Table: Structural and Predicted Properties
Research Findings and Implications
- Structural Flexibility : The piperazine group’s substitution pattern (e.g., 2,4-dimethylphenyl vs. benzyl) critically modulates lipophilicity and target selectivity. The target compound’s higher logP (3.2) suggests enhanced blood-brain barrier penetration, aligning with CNS drug design principles.
- Core Structure Impact: Pyridazinoindolone’s rigid, planar structure may facilitate π-π stacking in receptor binding, whereas pyrimidopyrimidinone’s fused rings favor kinase active-site interactions .
- Synthetic Challenges : Both the target compound and its analogs require precise control over alkylation and cyclization steps, as seen in heterocyclic syntheses .
Biological Activity
The compound 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its neuroprotective effects, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.45 g/mol. The structure features a piperazine moiety linked to a pyridazinoindole framework, which is known for its diverse biological activities.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of compounds similar to 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one. For instance, SSR180575, a related compound, demonstrated significant neuroprotection in models of motoneuron degeneration. It increased motoneuron survival by 40% to 72% in experimental models and improved functional recovery from peripheral nerve injuries .
Receptor Interactions
The compound is believed to interact with various neurotransmitter receptors. Notably, derivatives of similar structures have been shown to bind selectively to the serotonin receptor subtypes (e.g., 5-HT6), enhancing cognitive functions in animal models . This suggests that the compound may exhibit anxiolytic or antidepressant-like effects through modulation of serotonergic pathways.
Antioxidant Activity
Studies indicate that compounds in this class possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in neuronal cells, contributing to their neuroprotective effects . This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, and what are common optimization challenges?
- Methodology : The synthesis involves multi-step heterocyclic chemistry. A typical route (analogous to Scheme 13 in ) includes:
- Condensation of substituted indole precursors with pyridazine derivatives.
- Functionalization via nucleophilic substitution at the piperazine nitrogen.
- Final cyclization under reflux conditions (e.g., ethanol or DMF/EtOH mixtures, as in ).
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks for aromatic protons (7,8-dimethoxy groups: δ 3.8–4.0 ppm), piperazine methyl groups (δ 2.2–2.6 ppm), and pyridazine protons (δ 6.5–7.5 ppm).
- X-ray crystallography : Use SHELXL ( ) for small-molecule refinement. Challenges include resolving disorder in the 3,5-dihydro-4H-pyridazine ring.
- HRMS : Confirm molecular formula (C₂₈H₃₂N₄O₃) with <2 ppm error .
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
- Methodology :
- Target prediction : Prioritize serotonin/dopamine receptors due to the piperazine moiety (analogous to ).
- In vitro binding assays : Use radioligand displacement studies (e.g., 5-HT₂A or D₂ receptors).
- Cytotoxicity screening : Test against HEK-293 or HepG2 cell lines at 1–100 μM concentrations .
Advanced Research Questions
Q. How can contradictory results in crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?
- Methodology :
- SHELX constraints : Apply DFIX and DANG instructions to enforce chemically reasonable bond lengths/angles ( ).
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands if crystal twinning is suspected.
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies can address low solubility in aqueous buffers during in vivo studies?
- Methodology :
- Salt formation : Synthesize hydrochloride salts (as in ) to enhance solubility.
- Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 7,8-dimethoxy positions .
Q. How can computational modeling predict off-target interactions of this compound with non-neuronal receptors?
- Methodology :
- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to screen for kinase or GPCR off-targets.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR modeling : Corporate piperazine’s logP and polar surface area to predict membrane permeability .
Q. What experimental designs are suitable for investigating metabolic stability in hepatic microsomes?
- Methodology :
- Phase I metabolism : Incubate with rat/human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Monitor degradation via LC-MS/MS.
- Metabolite identification : Use UPLC-QTOF to detect hydroxylation (m/z +16) or demethylation (m/z −14) products.
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro binding affinity and in vivo efficacy data?
- Methodology :
- Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm bioavailability.
- Metabolite activity : Test major metabolites (e.g., demethylated derivatives) for off-target effects.
- Receptor density mapping : Use autoradiography to compare target expression in vitro vs. in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
